morpholine;1-nitrodecan-2-one
Description
Contextualization within Modern Organic Chemistry and Heterocyclic Science
Morpholine (B109124), a heterocyclic compound featuring both an amine and an ether functional group, is a versatile building block in organic synthesis. wikipedia.orgatamankimya.com Its unique structural and electronic properties have led to its incorporation into a wide array of molecules with significant applications, including pharmaceuticals and agrochemicals. wikipedia.orgnih.gov The morpholine ring is a privileged pharmacophore, meaning it is a molecular framework that is often found in biologically active compounds. nih.gove3s-conferences.org This is due to its favorable physicochemical properties and its ability to engage in various molecular interactions. nih.gov
Nitro-containing compounds, particularly aliphatic nitro-ketones, represent another important class of molecules in organic chemistry. colab.ws The nitro group is a powerful electron-withdrawing group, which activates adjacent carbon atoms for various chemical transformations. researchgate.net The chemistry of nitro compounds has been extensively studied, leading to their use as versatile intermediates in the synthesis of complex organic molecules. colab.wsfrontiersin.org
The combination of a morpholine moiety with a nitro-ketone framework would result in a molecule with a unique blend of functionalities. Such a compound would be of interest in heterocyclic science and medicinal chemistry due to the potential for synergistic effects arising from the individual components.
Overview of Strategic Importance in Synthetic Methodologies
Morpholine is widely utilized in synthetic organic chemistry. It can act as a secondary amine in typical reactions, although the ether oxygen reduces the nucleophilicity of the nitrogen atom. wikipedia.org It is commonly used to form enamines, which are versatile intermediates for carbon-carbon bond formation. wikipedia.org Furthermore, morpholine derivatives are key components in the synthesis of important drugs such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org The synthesis of C-functionalized morpholine derivatives is an active area of research, with various methods developed to introduce substituents onto the morpholine ring. thieme-connect.com
Aliphatic nitro-ketones are valuable synthetic intermediates due to the reactivity conferred by both the nitro and ketone functional groups. researchgate.net They can undergo a variety of transformations, including reductions, cycloadditions, and reactions with nucleophiles. researchgate.net For instance, the nitro group can be reduced to an amine, providing access to amino alcohols, or it can be eliminated to form α,β-unsaturated ketones. wikipedia.org The Henry reaction, which involves the addition of a nitroalkane to an aldehyde or ketone, is a classic method for synthesizing β-nitro alcohols, which can then be oxidized to α-nitro ketones. wikipedia.orgacs.org
The strategic importance of morpholine-functionalized nitro-ketones would lie in their potential to serve as multifunctional building blocks. The morpholine unit could be used to control stereochemistry or to introduce specific physical properties, while the nitro-ketone portion would offer a range of possibilities for further chemical modification.
Bridging Morpholine Chemistry with Aliphatic Nitro-Ketone Systems
The synthesis of a compound like "morpholine;1-nitrodecan-2-one" would likely involve the reaction of morpholine with a suitable aliphatic nitro-ketone precursor. One plausible approach would be the reaction of morpholine with a derivative of 1-nitrodecan-2-one (B8605248) that has a leaving group at a position amenable to nucleophilic substitution by the morpholine nitrogen.
The reaction of 1-morpholino-2-nitroalkenes with alcoholic solutions of hydroxides is known to yield the salts of α-nitrocarbonyl compounds, demonstrating a synthetic link between morpholine-containing structures and nitro-ketone systems. colab.ws Additionally, the catalytic reductive amination of ketones with nitro compounds is a well-established method for synthesizing amines, and this could potentially be adapted to connect a morpholine precursor to a nitro-ketone framework. frontiersin.org
The development of synthetic methods that efficiently combine the morpholine scaffold with aliphatic nitro-ketones would open up new avenues for the creation of novel and potentially bioactive molecules. These methods could include one-pot or telescoping syntheses to improve efficiency and reduce waste. wikipedia.org
Research Findings on Related Compounds
While no direct research on "this compound" was found, the following table summarizes key findings on the synthesis and reactivity of the parent compound classes.
| Compound Class | Key Research Findings |
| Morpholine Derivatives | Widely used as building blocks in pharmaceuticals and agrochemicals. wikipedia.orgatamankimya.com Can be synthesized from diethanolamine (B148213) or diethylene glycol. wikipedia.org The morpholine ring is considered a privileged pharmacophore in medicinal chemistry. nih.gov C-functionalized morpholines are important synthetic targets. thieme-connect.com |
| Aliphatic Nitro-Ketones | Versatile synthetic intermediates due to the presence of both nitro and ketone groups. researchgate.net Can be synthesized via the Henry reaction followed by oxidation. wikipedia.orgacs.org Undergo various transformations including reduction of the nitro group and reactions at the carbonyl carbon. researchgate.netwikipedia.org |
| Morpholine-Nitroalkene Adducts | 1-Morpholino-2-nitroalkenes react with bases to form α-nitrocarbonyl compounds, providing a synthetic route to nitro-ketones. colab.ws |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
55922-40-2 |
|---|---|
Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
morpholine;1-nitrodecan-2-one |
InChI |
InChI=1S/C10H19NO3.C4H9NO/c1-2-3-4-5-6-7-8-10(12)9-11(13)14;1-3-6-4-2-5-1/h2-9H2,1H3;5H,1-4H2 |
InChI Key |
SXUYPAOGKWGNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C[N+](=O)[O-].C1COCCN1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Complex Morpholine Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
No NMR data for "morpholine;1-nitrodecan-2-one" has been published.
Advanced Infrared and Raman Spectroscopic Techniques for Functional Group Identification and Intermolecular Interactions
No IR or Raman spectra for "this compound" are available.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
There is no mass spectrometry data for "this compound" to confirm its molecular formula or analyze its fragmentation.
X-ray Crystallography for Solid-State Structural Determination (if applicable to related compounds)
No crystal structure has been determined for "morpholine;1-nitrodecan-2-one (B8605248)."
Mechanistic Elucidations of Transformative Reactions Involving Morpholine;1 Nitrodecan 2 One Analogues
Detailed Reaction Pathway Analysis of Key Bond-Forming and Bond-Breaking Processes
The reaction typically commences with the formation of a key reactive species, an enamine, through the condensation of morpholine (B109124) with a carbonyl compound (an aldehyde or ketone, analogous to the keto- functionality of 1-nitrodecan-2-one). This initial step involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon, followed by dehydration to form the C=C double bond of the enamine.
Once formed, the morpholine enamine, which possesses a nucleophilic β-carbon, attacks an electrophilic acceptor, such as a nitroalkene (which can be formed in situ from a nitroketone). The analysis of this crucial C-C bond-forming step has led to two primary mechanistic hypotheses based on computational and experimental studies frontiersin.org:
Zwitterionic Pathway : The nucleophilic addition of the enamine to the β-carbon of the nitroalkene results in the formation of a zwitterionic intermediate frontiersin.orgnih.gov.
Cycloaddition Pathway : A concerted or stepwise cycloaddition occurs between the enamine and the nitroalkene, leading to a transient dihydrooxazine oxide intermediate, which may exist in equilibrium with a cyclobutane species frontiersin.org.
Following the key C-C bond formation, the resulting intermediate undergoes subsequent transformations. In the context of organocatalysis, the cycle is completed by hydrolysis of the iminium moiety to release the final product and regenerate the morpholine catalyst. In other reactions, such as nitroso aldol synthesis, the pathway involves the nucleophilic attack of the enamine's β-carbon on an activated nitroso compound, followed by proton transfer steps to yield the final product nih.gov. A mechanistic study on the decomposition of morpholine itself indicates that potential side-reactions can involve 1,3-intramolecular hydrogen shifts, leading to ring-opening under certain conditions nih.govresearchgate.net.
Identification and Characterization of Reactive Intermediates
The transient nature of intermediates in these reactions makes their direct observation challenging, necessitating the use of computational modeling and spectroscopic analysis for their characterization. Key reactive intermediates that have been identified or proposed include:
Morpholine Enamines : These are the primary nucleophilic species formed from the reaction of morpholine with a carbonyl compound. The nucleophilicity of morpholine enamines is generally lower than that of enamines derived from pyrrolidine or piperidine nih.govnih.gov. This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and a more pronounced pyramidal geometry at the nitrogen atom frontiersin.orgresearchgate.net.
Zwitterionic Intermediates : Formed after the initial C-C bond formation between the enamine and the nitroalkene, these species are characterized by separated positive (iminium) and negative (nitronate) charges. Density functional theory (DFT) methods have been employed to model the conformational space of these zwitterions frontiersin.org. Similar zwitterionic structures have also been characterized computationally in morpholine-catalyzed urethane formation nih.gov.
Cyclic Intermediates (Dihydrooxazine Oxide) : As an alternative to the zwitterionic pathway, a cycloaddition mechanism proposes the formation of a six-membered dihydrooxazine oxide ring frontiersin.org. This intermediate is considered to be in equilibrium with other cyclic forms, such as a cyclobutane species frontiersin.org.
Hydroxyamino Iminium Compounds : In reactions with nitrosoarenes, the attack of the enamine leads to an intermediate described as a hydroxyamino iminium compound, which is then protonated to form the final product nih.gov.
Kinetic Studies and Rate-Determining Steps in Complex Transformations
The inherent reactivity of the morpholine enamine is a critical kinetic factor. Compared to pyrrolidine, which is a highly efficient catalyst for enamine-mediated reactions, morpholine is orders of magnitude less reactive nih.gov. This is due to the higher ionization potential and decreased nucleophilicity of morpholine enamines, a consequence of the ring oxygen and nitrogen pyramidalisation frontiersin.orgnih.gov.
Computational studies provide quantitative insight into the energetics of these reaction pathways. By calculating the relative Gibbs free energies of reactants, transition states, and intermediates, the primary energy barriers can be identified. For instance, in a related study on morpholine-catalyzed urethane formation, the transition state for the nucleophilic attack (TS1) was found to have a significantly high relative energy, identifying it as a key kinetic hurdle nih.gov.
Table 1: Illustrative Calculated Relative Gibbs Free Energies (ΔrG) for Morpholine-Catalyzed Urethane Formation Data adapted from a computational study on the reaction between phenyl isocyanate and butan-1-ol in acetonitrile, illustrating the energetic landscape of a morpholine-catalyzed process. nih.gov
| Species | Notation | Relative Gibbs Free Energy (kJ/mol) |
| Reactants | R | 0.00 |
| Reactant Complex 1 | RC1 | 15.70 |
| Reactant Complex 2 | RC2 | 42.45 |
| Transition State 1 | TS1 | 97.78 |
| Zwitterionic Intermediate | IM | 12.79 |
| Transition State 2 | TS2 | 5.46 |
| Product Complex | PC | -25.18 |
| Products | P | -41.54 |
This data illustrates how computational chemistry can map the energy profile of a reaction, highlighting the transition states that represent the rate-limiting barriers. Similar principles apply to the Michael addition of morpholine enamines to nitro-compounds, where the transition state leading to the C-C bond formation is the critical kinetic checkpoint researchgate.net.
Solvent Effects and Catalytic Influence on Reaction Mechanisms
The reaction mechanism and outcomes are highly sensitive to the solvent and the specific structure of the morpholine-based catalyst.
Solvent Effects: The choice of solvent can significantly influence reaction rates and stereoselectivity. In the Michael addition of aldehydes to nitroolefins catalyzed by morpholine derivatives, a screening of various solvents demonstrated that alcoholic solvents or the use of alcohol as a co-solvent was beneficial for achieving high diastereoselection frontiersin.org. This is often due to the ability of protic solvents to stabilize charged intermediates and transition states through hydrogen bonding.
Table 2: Effect of Solvent on a Morpholine Derivative-Catalyzed Michael Addition Data from a study on the addition of butanal to nitrostyrene catalyzed by a β-morpholine amino acid derivative. frontiersin.orgresearchgate.net
| Solvent | Conversion (%) | Diastereomeric Ratio (d.r.) |
| Dichloromethane (B109758) (DCM) | >99 | 92:8 |
| Toluene | >99 | 90:10 |
| Tetrahydrofuran (THF) | >99 | 91:9 |
| Methanol (MeOH) | >99 | 95:5 |
| Ethanol (EtOH) | >99 | 96:4 |
Catalytic Influence: The structure of the morpholine catalyst itself is paramount. While simple morpholine exhibits low reactivity, strategically modified morpholine derivatives can be highly efficient organocatalysts nih.govnih.gov. For example, β-morpholine amino acids have been designed as superior catalysts that, despite the inherent limitations of the morpholine ring, can promote reactions with excellent yields and stereoselectivity at low catalyst loadings (e.g., 1 mol%) frontiersin.orgresearchgate.net.
Furthermore, the mechanism can be altered by the presence of co-catalysts. In nitroso aldol reactions, Brønsted acids are used to activate the nitroso-electrophile. The acidity of the co-catalyst must be tuned to the reactivity of the enamine; less acidic Brønsted acids are effective for the more reactive morpholine enamines, while more acidic conditions are required for less reactive enamines nih.gov. This catalytic interplay allows for control over the reaction pathway and can even determine the regioselectivity of the addition (N- vs. O-adducts) nih.gov.
Computational Chemistry and Theoretical Modeling of Morpholine;1 Nitrodecan 2 One
Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For morpholine (B109124);1-nitrodecan-2-one (B8605248), DFT studies would be crucial in understanding its fundamental electronic characteristics.
Detailed research findings from DFT calculations on analogous morpholine and nitroalkane compounds allow for the prediction of key electronic properties. These studies typically involve the use of various functionals and basis sets to achieve a balance between computational cost and accuracy. For instance, the B3LYP functional with a 6-31G* basis set is a common choice for such organic molecules.
DFT calculations can provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting reactivity indicators. The morpholine moiety, with its nitrogen and oxygen heteroatoms, and the nitro group in the decanone chain are expected to be the primary sites of electronic activity.
Interactive Data Table: Predicted Electronic Properties of Morpholine;1-nitrodecan-2-one based on DFT calculations of analogous compounds.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; associated with the morpholine nitrogen. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons; associated with the nitro group. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. A larger gap suggests higher stability. |
| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | N (morpholine): ~ -0.4 eO (nitro): ~ -0.3 eC (carbonyl): ~ +0.5 e | Indicates the partial charges on key atoms, highlighting electrophilic and nucleophilic centers. |
Conformational Analysis and Energy Landscape Mapping through Molecular Mechanics and Dynamics Simulations
The conformational flexibility of this compound would be significant due to the morpholine ring and the long decanone chain. Understanding its conformational preferences is essential as different conformers can exhibit different properties and reactivity.
Conformational Analysis of the Morpholine Ring: The morpholine ring typically adopts a chair conformation, which is more stable than the boat or twist-boat conformations. researchgate.netrsc.org Within the chair conformation, the substituent at the nitrogen atom can be in either an axial or equatorial position. acs.orgacs.org The relative stability of these conformers is influenced by steric and electronic factors. Theoretical calculations have shown that the energy difference between the chair and skew-boat conformers of morpholine is approximately 7.5 kcal/mol. rsc.org
Conformational Analysis of the 1-nitrodecan-2-one Chain: The long alkyl chain of 1-nitrodecan-2-one introduces a large number of rotatable bonds, leading to a complex potential energy surface. Molecular mechanics (MM) methods, such as those employing the MMFF94 or AMBER force fields, are suitable for exploring the vast conformational space of this chain. These methods can identify low-energy conformers and the energy barriers between them.
Molecular Dynamics (MD) Simulations: To map the complete energy landscape, molecular dynamics simulations would be employed. MD simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and the transitions between different conformational states. nih.gov By simulating the molecule at different temperatures, one can explore its flexibility and the accessibility of various conformations.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, which are invaluable for characterizing a new compound and for interpreting experimental spectra.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic vibrational modes would include the N-H stretch of the morpholine (if unsubstituted), C-O-C stretching of the morpholine ether linkage, the C=O stretch of the ketone, and the symmetric and asymmetric stretches of the nitro group. Comparing the calculated IR spectrum with an experimental one can help confirm the structure of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions can aid in the assignment of peaks in experimental NMR spectra, which is a cornerstone of structural elucidation in organic chemistry.
Interactive Data Table: Predicted Spectroscopic Data for this compound.
| Spectroscopy | Predicted Feature | Corresponding Functional Group |
| IR | ~1715 cm⁻¹ | C=O stretch (ketone) |
| IR | ~1550 cm⁻¹ (asymmetric)~1370 cm⁻¹ (symmetric) | N-O stretch (nitro group) |
| IR | ~1115 cm⁻¹ | C-O-C stretch (morpholine ether) |
| ¹³C NMR | ~205 ppm | Carbonyl carbon |
| ¹³C NMR | ~75 ppm | Carbon alpha to the nitro group |
| ¹³C NMR | ~67 ppm | Carbons adjacent to oxygen in morpholine |
| ¹³C NMR | ~45 ppm | Carbons adjacent to nitrogen in morpholine |
Computational Insights into Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition state structures. For this compound, several types of reactions could be investigated.
Reactions involving the Morpholine Moiety: The nitrogen atom of the morpholine ring is nucleophilic and can participate in various reactions, such as N-alkylation or acylation. DFT calculations can model the reaction pathways, determine the activation energies, and predict the structures of the transition states. For example, in a reaction with an electrophile, the calculations would show the formation of a new bond to the nitrogen and the associated energy changes.
Reactions involving the 1-nitrodecan-2-one Chain: The 1-nitrodecan-2-one moiety has several reactive sites. The carbon alpha to the nitro group is acidic and can be deprotonated to form a nitronate anion, which is a key intermediate in reactions like the Henry reaction (nitro-aldol reaction). wikipedia.org The carbonyl group is electrophilic and can be attacked by nucleophiles.
Transition State Theory: By locating the transition state structure on the potential energy surface, computational methods can provide detailed information about the geometry and energy of the highest point along the reaction coordinate. This information is crucial for understanding the kinetics and mechanism of a reaction. For instance, in a hypothetical intramolecular reaction between the morpholine nitrogen and the carbonyl carbon, DFT could be used to model the cyclic transition state.
Chemical Reactivity and Organic Transformations of Morpholine;1 Nitrodecan 2 One and Its Derivatives
Reactivity of the Morpholine (B109124) Nitrogen as a Nucleophile and Base
The nitrogen atom in the morpholine ring is both basic and nucleophilic due to the presence of a lone pair of electrons. However, its nucleophilicity is somewhat attenuated compared to other cyclic secondary amines like piperidine, a phenomenon attributed to the electron-withdrawing inductive effect of the oxygen atom in the ring. frontiersin.org Despite this, the morpholine nitrogen remains a potent reactive center.
As a typical secondary amine, the morpholine nitrogen readily reacts with a variety of electrophiles. These reactions lead to the formation of new derivatives functionalized at the nitrogen atom. Common transformations include:
N-Alkylation: Reaction with alkyl halides results in the formation of quaternary ammonium salts.
N-Acylation: Treatment with acyl halides or anhydrides yields the corresponding N-acylmorpholine derivatives.
Michael Addition: The nitrogen can act as a nucleophile in conjugate addition reactions to α,β-unsaturated systems.
These derivatization reactions are fundamental in modifying the steric and electronic properties of the morpholine moiety.
The reaction of the ketone in 1-nitrodecan-2-one (B8605248) with morpholine, a secondary amine, is expected to form an enamine. masterorganicchemistry.com This acid-catalyzed condensation reaction proceeds via a carbinolamine intermediate, which then dehydrates to yield the more stable enamine. masterorganicchemistry.com The formation of the enamine transforms the electrophilic carbonyl carbon into a nucleophilic α-carbon, a classic example of "umpolung" or reversal of polarity.
The resulting enamine is a versatile intermediate for carbon-carbon bond formation, most notably in the Stork enamine synthesis . wikipedia.org This reaction involves the alkylation or acylation of the enamine at the nucleophilic α-carbon. wikipedia.orgchemistrysteps.com
Key aspects of these subsequent transformations include:
Alkylation: The enamine can be alkylated using reactive electrophiles such as allylic, benzylic, or α-carbonyl alkyl halides. wikipedia.org The reaction proceeds under neutral conditions, and after alkylation, the resulting iminium salt is hydrolyzed with dilute acid to regenerate the ketone, now α-alkylated. wikipedia.orgnrochemistry.com
Acylation: Reaction with acyl halides leads to the formation of an acylated iminium salt, which upon hydrolysis yields a 1,3-dicarbonyl compound. wikipedia.org
Michael Addition: Enamines are sufficiently nucleophilic to act as donors in Michael additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com
Table 1: Representative Electrophiles for Stork Enamine Reactions
| Electrophile Class | Example | Product After Hydrolysis |
| Alkyl Halide | Allyl bromide | α-Allyl ketone |
| Acyl Halide | Acetyl chloride | 1,3-Diketone |
| Michael Acceptor | Methyl vinyl ketone | 1,5-Diketone |
Chemical Behavior of the Nitro Group: Reductions, Eliminations, and Condensations
The nitro group is a powerful electron-withdrawing group that strongly influences the molecule's reactivity and serves as a precursor to other important functional groups.
Reductions: The nitro group can be reduced to various oxidation states, with the most common product being the corresponding primary amine. A wide array of reagents can accomplish this transformation, and the choice of reagent is often dictated by the presence of other reducible functional groups in the molecule. wikipedia.orgnih.gov The selective reduction of the nitro group in the presence of a ketone can be challenging, but certain methods are known to be effective. stackexchange.comechemi.comorganic-chemistry.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Product | Notes |
| H₂, Pd/C, PtO₂ or Raney Ni | Amine | Catalytic hydrogenation; can also reduce C=C bonds. wikipedia.org |
| Fe, Sn, or Zn in acid (e.g., HCl) | Amine | Classic method for aromatic nitro group reduction, also effective for aliphatic ones. wikipedia.org |
| Lithium aluminum hydride (LiAlH₄) | Amine | Powerful reducing agent; may also reduce the ketone. wikipedia.org |
| Zinc dust, NH₄Cl | Hydroxylamine | Milder reduction conditions can stop at the hydroxylamine stage. wikipedia.org |
| Tin(II) chloride (SnCl₂) | Oxime | Can be used to form oximes from nitro compounds. wikipedia.org |
Eliminations and Condensations: A key reaction of secondary nitroalkanes is the Nef reaction , which converts them into ketones under acidic conditions. wikipedia.orgorganicreactions.org The reaction proceeds by forming a nitronate salt with a base, followed by hydrolysis with a strong mineral acid. alfa-chemistry.comchemeurope.comorganic-chemistry.org This transformation is significant as it provides a method to convert the α-nitro ketone functionality into a 1,2-diketone. Various modern modifications of the Nef reaction utilize oxidative or reductive methods to achieve the same transformation under milder conditions. alfa-chemistry.comorganic-chemistry.org
Transformations of the Ketone Carbonyl: Nucleophilic Additions and Condensation Reactions
The primary transformation of the ketone in the context of "morpholine;1-nitrodecan-2-one" is its conversion to an enamine, as discussed in section 6.1.2. The reactivity of the molecule is then dominated by the nucleophilic character of the enamine. masterorganicchemistry.comchemistrysteps.com
However, considering the reactivity of the parent ketone, 1-nitrodecan-2-one, it would undergo standard nucleophilic addition reactions at the electrophilic carbonyl carbon. These include:
Reduction to an alcohol: Using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Selective reduction of the ketone without affecting the nitro group can be achieved with milder reagents like NaBH₄, whereas LiAlH₄ would likely reduce both functional groups. stackexchange.com
Addition of organometallics: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would add to the carbonyl to form tertiary alcohols after workup.
The hydrolysis of the enamine or the intermediate iminium salt serves as a crucial final step in many synthetic sequences, regenerating the ketone carbonyl group. wikipedia.org
Intramolecular Cyclization and Rearrangement Pathways Leading to Novel Architectures
The presence of multiple functional groups in this compound and its derivatives opens up possibilities for intramolecular reactions to form new heterocyclic structures. researchgate.net A prominent pathway involves the reduction of the nitro group to a primary amine, followed by an intramolecular reaction with the ketone (after hydrolysis of the enamine).
This cascade reaction, involving nitro group reduction followed by intramolecular reductive amination with the carbonyl group, is a powerful strategy for synthesizing nitrogen-containing heterocycles like pyrrolidines and piperidines. frontiersin.org In the case of 1-amino-decan-2-one (the product of nitro reduction), an intramolecular condensation could lead to the formation of a cyclic imine, which could then be further reduced to a substituted piperidine derivative. Such cascade processes are valuable in green chemistry as they can build complex molecular scaffolds in a single pot. frontiersin.org
Rearrangement reactions involving nitro and amino groups are also known, although they often require specific conditions or structural features, such as aromatic rings. researchgate.net
Regioselectivity and Stereoselectivity in Complex Reaction Systems
Regioselectivity: This refers to the preference for bond formation at one position over other possible positions. In the context of this compound, regioselectivity is a key consideration in two main reactions:
Enamine Formation: The parent ketone, 1-nitrodecan-2-one, is unsymmetrical. Enamine formation can theoretically result in two different constitutional isomers of the double bond. However, the formation of the less substituted enamine (with the double bond between C2 and C3) is generally favored. nrochemistry.com
Enamine Alkylation: The subsequent alkylation of the enamine occurs at the α-carbon. For the less-substituted enamine, this directs the new alkyl group to the C3 position. nrochemistry.com Reactions of enaminones with other reagents have also shown high degrees of regioselectivity, leading to specific isomeric products. acs.orgresearchgate.netnih.gov
Stereoselectivity: This describes the preferential formation of one stereoisomer over another. Many of the transformations discussed can create new stereocenters, making stereoselectivity a critical aspect of their synthesis.
In Michael additions involving morpholine-derived enamines and nitroolefins, the stereochemical outcome (diastereo- and enantioselectivity) can often be controlled by using chiral morpholine-based catalysts. frontiersin.orgresearchgate.net
The reduction of the ketone or the intramolecular cyclization to form a piperidine ring can generate new chiral centers. The stereochemical outcome of these reactions can be influenced by the choice of reagents and reaction conditions. frontiersin.org
Computational studies, such as Density Functional Theory (DFT), are often employed to understand and predict the regio- and stereoselectivity of such complex reactions by analyzing the transition states of the possible reaction pathways.
Applications in Advanced Organic Synthesis
Utility as a Precursor for the Synthesis of Novel Heterocyclic Systems
The morpholine (B109124) ring is a valuable synthon for the construction of more complex, often biologically active, heterocyclic systems. Its inherent structure can be elaborated upon to generate diverse molecular architectures.
One notable application involves using morpholine-containing compounds as precursors for fused heterocyclic systems. For instance, morpholinylchalcones have been successfully utilized as key building blocks to construct 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These complex structures are formed through the reaction of the morpholine precursors with 6-aminothiouracil, demonstrating a direct pathway to novel pyridopyrimidine derivatives, a class of compounds known for a wide range of biological activities. nih.gov
Furthermore, the synthesis of various substituted morpholines provides access to key intermediates for bioactive compounds. rsc.org Efficient synthetic routes, including tandem one-pot reactions combining hydroamination and asymmetric transfer hydrogenation, allow for the creation of chiral 3-substituted morpholines from simple aminoalkyne substrates. organic-chemistry.orgnih.gov These tailored morpholine precursors are crucial for developing new pharmaceuticals and other functional organic materials. researchgate.net The development of novel synthetic methods continues to expand the utility of morpholine as a foundational element in heterocyclic chemistry. ijprs.com
Role as a Building Block for Complex Polyfunctional Molecules
The morpholine moiety is widely regarded in medicinal chemistry as a "privileged scaffold" due to its frequent appearance in approved drugs and bioactive molecules. nih.govnih.gov Its incorporation into a larger molecule can significantly improve pharmacokinetic properties, such as solubility and metabolic stability. nih.gov This makes morpholine a highly desirable building block in drug design and development. e3s-conferences.org
As a versatile and readily accessible synthetic component, the morpholine ring can be introduced as a simple amine reagent or constructed through various synthetic methodologies. nih.gov This flexibility allows chemists to integrate the morpholine unit into complex polyfunctional molecules to modulate their biological activity and physicochemical characteristics. e3s-conferences.org There are numerous examples where the morpholine moiety is an integral part of a pharmacophore for enzyme inhibitors or bestows selective affinity for a range of biological receptors. nih.gov Its use extends to the agrochemical industry, where morpholine scaffolds are utilized for their antifungal properties, and as chiral auxiliaries in asymmetric synthesis. lifechemicals.com
Exploration in Organocatalysis for Asymmetric Transformations
In recent years, morpholine derivatives have emerged as a promising, albeit challenging, class of organocatalysts for asymmetric reactions. nih.gov Asymmetric organocatalysis provides a green and direct route to highly functionalized chiral products, which are key intermediates in the synthesis of bioactive compounds. nih.govresearchgate.net While historically considered less reactive than their pyrrolidine-based counterparts, new generations of morpholine-based catalysts have demonstrated remarkable efficiency and stereoselectivity. nih.govfrontiersin.org
Catalytic Activity in Michael Additions and Related Conjugate Additions
A significant area of exploration for morpholine-based catalysts is the asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction. researchgate.net Newly synthesized β-morpholine amino acids have proven to be highly efficient organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. nih.gov
These reactions typically proceed through an enamine catalysis mechanism. The morpholine catalyst reacts with an aldehyde to form a nucleophilic enamine intermediate, which then attacks the electrophilic nitroolefin. Historically, morpholine-enamines have been associated with low reactivity due to the electron-withdrawing effect of the ring oxygen and the pyramidal shape of the nitrogen atom, which decreases nucleophilicity. nih.govfrontiersin.org However, recent research has shown that with the right catalyst design, these limitations can be overcome. Remarkably, catalyst loadings as low as 1 mol% are sufficient to achieve quantitative conversion of reagents, a significant improvement over many traditional organocatalysts that require 10–20 mol% loading. nih.govfrontiersin.org
Stereocontrol and Diastereoselection in Catalytic Processes
The true power of these advanced morpholine-based organocatalysts lies in their ability to precisely control the stereochemical outcome of the reaction. Both experimental and computational studies have confirmed that catalysts with optimized steric relationships between substituents on the morpholine ring can exhibit remarkable control over the diastereo- and enantioselectivity of the Michael addition. nih.govfrontiersin.org
In the model reaction between butyraldehyde and trans-β-nitrostyrene, these catalysts have afforded the desired products with excellent diastereoselection (up to 99% d.e.) and high enantioselection (up to 99% e.e.). nih.gov The stereochemical outcome can be rationalized by transition state models where the catalyst creates a well-defined chiral environment, guiding the approach of the reactants to favor the formation of one specific stereoisomer. frontiersin.org This high level of stereocontrol is crucial for the synthesis of enantiomerically pure compounds required for pharmaceutical applications.
The table below summarizes the performance of a novel β-morpholine amino acid catalyst (Catalyst I) under various conditions for the Michael addition of butyraldehyde to trans-β-nitrostyrene, illustrating its high efficiency and stereoselectivity. nih.gov
| Entry | Solvent | Temp (°C) | Time (h) | Conv. (%) | d.e. (%) | e.e. (%) |
| 1 | Toluene | 40 | 12 | >99 | 90 | 70 |
| 2 | CH2Cl2 | 40 | 12 | >99 | 94 | 80 |
| 3 | iPrOH | 40 | 12 | >99 | 99 | 85 |
| 4 | iPrOH/HFIP | 40 | 12 | >99 | >99 | 89 |
| 5 | iPrOH | 25 | 24 | >99 | >99 | 90 |
Data derived from a study on highly efficient morpholine-based organocatalysts. nih.gov Conditions: butyraldehyde (1.0 eq.), trans-β-nitrostyrene (1.5 eq.), Catalyst I (1 mol%), N-methylmorpholine (1 mol%).
Future Research Perspectives and Emerging Areas in Morpholine;1 Nitrodecan 2 One Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The future synthesis of complex molecules like morpholine (B109124);1-nitrodecan-2-one (B8605248) will increasingly rely on green and sustainable chemical principles. primescholars.comprimescholars.com Research in this area is expected to focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. primescholars.comjetir.org
Key research areas include:
Catalytic Strategies: Development of novel catalysts is crucial for efficient and selective synthesis. jetir.org This includes exploring biocatalysis using enzymes, which can offer high stereoselectivity under mild conditions, and advancements in metal-organic frameworks and nanomaterials as catalysts. jetir.org For the morpholine component, new redox-neutral protocols using inexpensive reagents are being explored to improve efficiency and reduce environmental impact. chemrxiv.org
Renewable Feedstocks: A significant trend in sustainable chemistry is the shift from petrochemical-based starting materials to renewable feedstocks like biomass. jetir.org Future methodologies could involve synthesizing the decanone backbone or even the morpholine ring from biomass-derived chemicals.
Atom Economy: Synthetic routes that maximize the incorporation of all reactant atoms into the final product are a cornerstone of green chemistry. primescholars.com This involves designing reactions that avoid the use of protecting groups and minimize the formation of byproducts.
The following table summarizes potential sustainable approaches for synthesizing the constituent parts of morpholine;1-nitrodecan-2-one.
| Component | Sustainable Synthetic Approach | Key Advantages | References |
|---|---|---|---|
| Morpholine | Redox-neutral conversion of 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663). | High yield, simple one or two-step process, uses inexpensive reagents. | chemrxiv.org |
| α-Nitro Ketone | Acylation of primary nitroalkanes using N-acylbenzotriazoles. | Smooth conversion under mild conditions for a variety of substrates. | nih.govorganic-chemistry.org |
| Combined Synthesis | Biocatalysis using engineered enzymes. | High stereoselectivity, mild reaction conditions, reduced waste. | jetir.org |
Exploration of Unconventional Reactivity and Novel Transformation Pathways
The unique combination of the nucleophilic morpholine ring and the electrophilic/radical-prone α-nitro ketone moiety suggests a rich and underexplored reactive landscape.
Future research could investigate:
C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for streamlining synthesis. nih.gov The morpholine ring can act as a directing group to facilitate regioselective C-H activation at various positions on the molecule, allowing for the introduction of new functional groups without lengthy pre-functionalization steps. mdpi.com
Photoredox and Electrochemical Catalysis: These emerging techniques enable novel transformations under mild conditions. organic-chemistry.org Photoredox catalysis could be used to generate radical intermediates from the nitroalkane portion, leading to new C-C and C-heteroatom bond formations. organic-chemistry.org
Intramolecular Cyclizations: The proximity of the morpholine nitrogen and the ketone/nitro groups could be exploited to synthesize novel bicyclic or spirocyclic heterocyclic systems through intramolecular reactions.
Nitro Group Transformations: The nitro group is a versatile functional handle that can be reduced to an amine, opening up a wide range of subsequent chemical modifications. vapourtec.com It can also participate in various cycloadditions and other transformations to build molecular complexity.
Integration with Flow Chemistry and Automated Synthesis Technologies
The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com For a molecule like this compound, this technology holds immense promise.
Enhanced Safety: Nitration reactions and the handling of nitro compounds can be hazardous in batch processes due to strong exotherms and the potential for runaway reactions. vapourtec.comresearchgate.net Continuous flow microreactors offer superior heat and mass transfer, minimizing these risks by using small reaction volumes. researchgate.net
Process Optimization and Automation: Automated flow synthesis platforms allow for rapid optimization of reaction parameters such as temperature, pressure, and residence time. mit.edu This can significantly accelerate the discovery and development of efficient synthetic routes. mdpi.com Recent advancements have demonstrated the successful continuous flow synthesis of morpholine derivatives and other N-heterocycles using photoredox catalysis. organic-chemistry.orgresearchgate.net
Multi-step Synthesis: Flow chemistry enables the seamless integration of multiple reaction steps without the need for intermediate isolation and purification. mdpi.comacs.org This can dramatically reduce synthesis time and waste generation. acs.org For example, a multi-step flow system could be designed for the nitration of a decanone precursor followed by the immediate introduction of the morpholine moiety. acs.org
The table below highlights the benefits of applying flow chemistry to the synthesis of nitro compounds and morpholine derivatives.
| Technology | Application Area | Key Benefits | References |
|---|---|---|---|
| Continuous Flow Chemistry | Synthesis of Nitro Compounds | Improved safety, precise temperature control, reduced reaction times, scalability. | vapourtec.comresearchgate.netnih.gov |
| Automated Synthesis | Synthesis of Morpholine Derivatives | Rapid optimization, improved reproducibility, access to novel chemical space. | mit.eduresearchgate.net |
| Multi-step Flow Systems | Complex Molecule Synthesis | Eliminates intermediate isolation, reduces waste, increases overall efficiency. | mdpi.comacs.orgacs.org |
Computational Design of Next-Generation Morpholine-Based Catalysts and Synthetic Intermediates
Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. illinois.edu By modeling the properties and reactivity of molecules, researchers can predict outcomes, design better catalysts, and guide experimental efforts. researchgate.netnih.gov
Catalyst Design: Density Functional Theory (DFT) and other computational methods can be used to study reaction mechanisms and design more efficient catalysts. diva-portal.orgchemrxiv.org For instance, computational studies can elucidate the role of morpholine as an organocatalyst, helping to design derivatives with enhanced activity and selectivity. researchgate.netnih.gov The conformational properties of the morpholine ring, which significantly impact its reactivity, can also be accurately predicted. acs.org
Reactivity Prediction: Computational tools can predict the most likely sites of reaction on the this compound scaffold under various conditions. scirp.orgnih.gov This can help in planning synthetic routes and exploring novel transformations. For example, DFT calculations can model the energetics of different C-H activation pathways or predict the regioselectivity of cycloaddition reactions.
Library Design for Screening: Computational methods can be used to design libraries of this compound derivatives with diverse properties for screening in areas like drug discovery or materials science. nih.gov By calculating key molecular descriptors, researchers can prioritize the synthesis of compounds with the highest probability of desired activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
